2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(2,3,4-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(2,3,4-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of fluorinated benzothiazole, trimethoxyphenyl, and dihydrochromeno-pyrrole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(2,3,4-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 6-fluoro-1,3-benzothiazole and 2,3,4-trimethoxybenzaldehyde. These intermediates are then subjected to cyclization and condensation reactions under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(2,3,4-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole or trimethoxyphenyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(2,3,4-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its use in the development of advanced materials, such as organic semiconductors and photonic devices.
Mechanism of Action
The mechanism of action of 2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(2,3,4-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound’s structure allows it to bind to these targets with high affinity, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6-trifluoromethylbenzyl bromide
- 2-Fluoro-4-methoxy-6-methylbenzonitrile
Uniqueness
Compared to similar compounds, 2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(2,3,4-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its fluorinated benzothiazole and trimethoxyphenyl moieties contribute to its enhanced stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C27H19FN2O6S |
---|---|
Molecular Weight |
518.5 g/mol |
IUPAC Name |
2-(6-fluoro-1,3-benzothiazol-2-yl)-1-(2,3,4-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H19FN2O6S/c1-33-18-11-9-15(23(34-2)24(18)35-3)21-20-22(31)14-6-4-5-7-17(14)36-25(20)26(32)30(21)27-29-16-10-8-13(28)12-19(16)37-27/h4-12,21H,1-3H3 |
InChI Key |
LUBIWJKHKSNAIY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2C3=C(C(=O)N2C4=NC5=C(S4)C=C(C=C5)F)OC6=CC=CC=C6C3=O)OC)OC |
Origin of Product |
United States |
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